11-O-Demethyl-7-methoxypradinone II is a synthetic compound belonging to the class of pradinones, which are derivatives of the natural product pradinone. This compound has gained attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anti-cancer properties. The systematic study of this compound includes its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The compound is typically synthesized in laboratory settings rather than being isolated from natural sources. It is derived from various precursors through established synthetic pathways that involve multiple steps of organic reactions.
11-O-Demethyl-7-methoxypradinone II is classified under organic compounds with specific pharmacological relevance. It falls into the category of phenolic compounds due to the presence of a methoxy group and exhibits potential medicinal properties.
The synthesis of 11-O-Demethyl-7-methoxypradinone II generally involves several key steps:
The synthesis may employ techniques such as:
The molecular structure of 11-O-Demethyl-7-methoxypradinone II can be represented as follows:
11-O-Demethyl-7-methoxypradinone II can undergo various chemical reactions:
The reaction conditions often involve:
The mechanism of action for 11-O-Demethyl-7-methoxypradinone II is primarily linked to its interaction with biological targets:
Research indicates that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
11-O-Demethyl-7-methoxypradinone II has several scientific uses:
11-O-Demethyl-7-methoxypradinone II (CHEBI:720) is a structurally specialized lignan derivative characterized by a p-quinone core and a tetracene skeleton [1]. While not as extensively documented as major lignans like podophyllotoxin, this compound occurs in specific taxa within the Podophyllum genus (e.g., P. peltatum and Asian P. hexandrum), as well as in phylogenetically related genera such as Linum (flax) and Anthriscus [2] [4] [9]. Its distribution correlates with the presence of oxidoreductases and methyltransferases capable of modifying lignan precursors. Chemodiversity studies indicate that Podophyllum species producing podophyllotoxin—an aryltetralin lignan with anticancer properties—also accumulate demethylated/methoxylated derivatives like 11-O-Demethyl-7-methoxypradinone II, suggesting shared biochemical pathways [4] [9]. Notably, Linum album cell cultures treated with putrescine enhance the production of podophyllotoxin analogs, implying metabolic flexibility in lignan-specialized plants [6].
Table 1: Phylogenetic Distribution of 11-O-Demethyl-7-methoxypradinone II
Plant Genus/Species | Tissue Localization | Associated Lignans | Biosynthetic Linkage |
---|---|---|---|
Podophyllum hexandrum | Rhizomes | Podophyllotoxin, 6-Methoxypodophyllotoxin | Shared aryltetralin lactone pathway [4] |
Podophyllum peltatum | Roots | Podophyllotoxin, α-/β-Peltatin | Oxidative demethylation steps [9] |
Linum album | Cell cultures | Podophyllotoxin, 6-Methoxypodophyllotoxin | Inducible by polyamine signaling [6] |
Anthriscus sylvestris | Roots | Deoxypodophyllotoxin analogs | Putative O-demethylase activity [9] |
The 11-O-demethylation step in lignan biosynthesis is primarily catalyzed by non-heme, Fe(II)/2-oxoglutarate-dependent dioxygenases (ODDs), analogous to thebaine 6-O-demethylase (T6ODM) in morphine biosynthesis [3]. These ODDs utilize 2-oxoglutarate (2OG) and molecular oxygen to oxidize methyl ether linkages, generating formaldehyde and the demethylated product. Structural studies of T6ODM reveal a large substrate-binding cavity that accommodates diverse benzylisoquinoline alkaloids, suggesting similar flexibility in lignan-modifying ODDs [3]. For 11-O-Demethyl-7-methoxypradinone II, demethylation likely occurs at a late biosynthetic stage, possibly on a methoxylated pradinone precursor. Kinetic analyses of related ODDs indicate:
Table 2: Key Enzymes in Lignan Demethylation/Methylation
Enzyme | Class | Reaction Catalyzed | Cofactors/Inhibitors | Role in 11-O-Demethyl-7-methoxypradinone II Pathway |
---|---|---|---|---|
ODD-type Demethylase | Fe(II)/2OG dioxygenase | C-O demethylation | Fe²⁺, 2OG; inhibited by EDTA, NO blockers [3] [6] | 11-O-demethylation of pradinone precursor |
O-Methyltransferase (e.g., PdmT) | SAM-dependent methyltransferase | Position-specific methoxylation | S-adenosyl methionine; substrate-dependent regiospecificity [8] | 7-O-methylation post demethylation |
P450 Reductases | Cytochrome P450 | Hydroxylation/Dealkylation | NADPH; inhibited by cytochrome P450 inhibitors | Putative rearrangement or oxidation [9] |
The positional shift of methoxy groups—such as the conserved 7-methoxy in 11-O-Demethyl-7-methoxypradinone II—exemplifies a key diversification strategy in lignan biosynthesis. Studies on pradimicin biosynthesis reveal that O-methyltransferases (OMTs) like PdmT catalyze site-specific methylation (e.g., C-7 methoxylation) but also enable subsequent "flips" of hydroxyl groups to adjacent positions (e.g., C-7-OH to C-14-OH) via unstable quinone-methide intermediates [8]. This rearrangement is critical for biological activity, as methoxy positioning influences redox potential and target binding. In pradimicin analogs, 7-methoxy derivatives exhibit enhanced antifungal activity compared to their 14-methoxy counterparts, underscoring the functional significance of this modification [8]. For 11-O-Demethyl-7-methoxypradinone II, biosynthetic logic suggests:
Figure 1: Hypothetical Rearrangement PathwayPrecursor (e.g., Pradinone II)
→ 7-O-Methylation (PdmT-like OMT) → 7-Methoxypradinone
→ 11-O-Demethylation (ODD) → 11-O-Demethyl-7-methoxypradinone II
→ Quinone-Methide Tautomerization → Stabilized Quinone
This methoxy repositioning is genetically regulated by the expression of O-methyltransferase genes (pdmF, pdmT) in response to developmental or environmental cues, ensuring spatiotemporal control over lignan diversification [8] [9].
Concluding Remarks
11-O-Demethyl-7-methoxypradinone II exemplifies how enzymatic demethylation and methoxy rearrangement drive structural innovation in plant lignans. Its biosynthesis relies on phylogenetically conserved enzymes (ODDs, OMTs) that exhibit substrate flexibility while maintaining regiospecificity. Future efforts to elucidate its complete pathway will benefit from heterologous expression systems, as demonstrated for podophyllotoxin and pradimicin analogs [7] [9].
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